molecular formula C11H14FNO3 B2774340 4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene CAS No. 1233955-77-5

4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene

Cat. No.: B2774340
CAS No.: 1233955-77-5
M. Wt: 227.235
InChI Key: VTFZQPSLPLOWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene is an organic compound with the molecular formula C11H14FNO3 and a molar mass of 227.23 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and a pentan-3-yloxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene typically involves the nitration of a fluorinated benzene derivative followed by the introduction of the pentan-3-yloxy group. The nitration process is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride.

    Substitution: Sodium amide (NaNH2) or thiolates in polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene finds applications in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties and binding affinity. The pentan-3-yloxy group provides steric hindrance and hydrophobic interactions, affecting the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene is unique due to the presence of the pentan-3-yloxy group, which imparts specific steric and hydrophobic characteristics. This makes it a valuable compound for applications requiring selective interactions and specific chemical properties .

Properties

IUPAC Name

4-fluoro-2-nitro-1-pentan-3-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-3-9(4-2)16-11-6-5-8(12)7-10(11)13(14)15/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFZQPSLPLOWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.